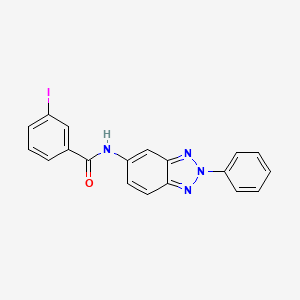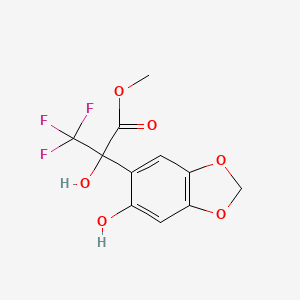![molecular formula C17H12BrN3O2 B6059267 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6059267.png)
5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It contains a pyridine ring substituted at position 3 by a carboxamide group and a bromine atom at position 5 Additionally, it has a Schiff base linkage with a 2-hydroxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-bromonicotinic acid and 2-hydroxynaphthaldehyde.
Formation of Schiff Base: The 2-hydroxynaphthaldehyde is reacted with an amine derivative of 5-bromonicotinic acid under acidic or basic conditions to form the Schiff base linkage.
Amidation: The resulting Schiff base is then subjected to amidation reactions to introduce the carboxamide group at position 3 of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation reactions to form quinones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The bromine atom at position 5 of the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the Schiff base linkage and the hydroxynaphthalene moiety can interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its aromatic structure and functional groups contribute to its versatility in material science applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base linkage can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The hydroxynaphthalene moiety can engage in π-π interactions with aromatic amino acids in protein targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromonicotinamide: Contains a bromine atom at position 5 and a carboxamide group at position 3 of the pyridine ring.
2-hydroxynaphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.
Uniqueness
The uniqueness of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide lies in its combination of a pyridine ring, a Schiff base linkage, and a hydroxynaphthalene moiety
Properties
IUPAC Name |
5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-14-4-2-1-3-11(14)5-6-16(15)22/h1-10,22H,(H,21,23)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOHZWZWRCQEFS-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CN=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC(=CN=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329409 | |
| Record name | 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
413607-07-5 | |
| Record name | 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B6059186.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6059199.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B6059202.png)

![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID](/img/structure/B6059247.png)
![N-[(4-fluorophenyl)methyl]-5-nitro-1H-indazole-7-carboxamide](/img/structure/B6059261.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B6059270.png)
![N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6059275.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)

